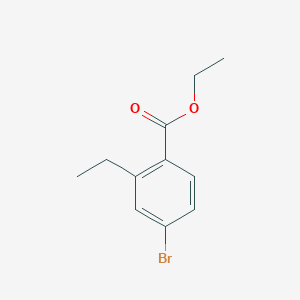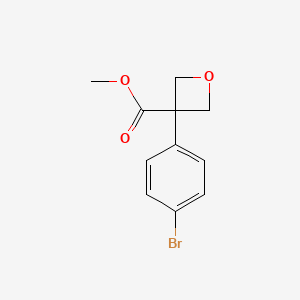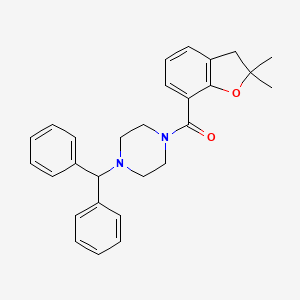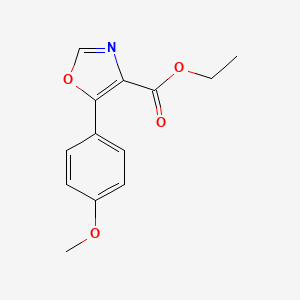
5-Phenyl-oxazole-4-carboxylic acid amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-oxazole-4-carboxylic acid amide is a chemical compound that belongs to the class of oxazoles . Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in their structure .
Synthesis Analysis
The synthesis of oxazolines, which are precursors to oxazoles, can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring attached to a phenyl group and a carboxylic acid amide group . The oxazole ring contains one nitrogen and one oxygen atom .Chemical Reactions Analysis
The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .Wirkmechanismus
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The specific interactions of 5-Phenyl-oxazole-4-carboxylic acid amide with its targets would depend on the specific structure and functional groups of the compound.
Biochemical Pathways
Oxazole derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Oxazole derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . The specific effects of this compound would depend on its specific interactions with its targets.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Phenyl-oxazole-4-carboxylic acid amide in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it is relatively stable in aqueous solutions. Additionally, it has a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. This compound is a relatively weak inhibitor of enzymes, and it has a relatively short half-life in aqueous solutions. Additionally, it is a relatively non-selective inhibitor, meaning that it can inhibit the activity of other enzymes in addition to the target enzyme.
Zukünftige Richtungen
There are several potential future directions for the use of 5-Phenyl-oxazole-4-carboxylic acid amide in scientific research. One potential direction is to investigate the effects of this compound on the metabolism of other drugs, as well as the synthesis of other neurotransmitters. Additionally, it could be used to study the effects of drugs on other systems, such as the immune system. Additionally, it could be used to study the effects of drugs on the development and progression of diseases, such as cancer. Finally, it could be used to study the structure and function of proteins, as well as the mechanism of action of drugs.
Synthesemethoden
5-Phenyl-oxazole-4-carboxylic acid amide is synthesized from the reaction of 5-phenyl-oxazole-4-carboxylic acid and an amine. The reaction is carried out in a basic medium, typically using aqueous sodium hydroxide as the base. The reaction proceeds via a nucleophilic substitution mechanism, with the amine acting as the nucleophile and the carboxylic acid acting as the electrophile. The reaction produces a salt of the amide, which is then acidified with a mineral acid such as hydrochloric acid to give the desired product. The reaction can be carried out in either batch or continuous-flow mode.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-oxazole-4-carboxylic acid amide has a wide range of applications in scientific research. It is used as a tool for studying various biochemical and physiological processes, such as enzyme-catalyzed reactions, signal transduction pathways, and drug metabolism. It has also been used to study the structure and function of proteins, as well as to investigate the mechanism of action of drugs. This compound has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, it has been used to study the effects of drugs on the immune system.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-phenyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXONVEYCDHPQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)





![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)




